N-benzyl-4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Overview
Description
Benzamides are a class of compounds that have a benzamide moiety, which is a carboxamide group attached to a benzene ring . They are widely used in the pharmaceutical industry and are found in many drug molecules . They are also used as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The chemical reactions involving benzamides would depend on the specific compound and the conditions under which the reactions are carried out. Generally, benzamides can undergo reactions typical of carboxamides and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary widely depending on their specific structure. For example, N-Benzyl-4-methoxybenzamide is a white solid with a melting point of 124–125 °C .Scientific Research Applications
- Benzamides play a crucial role in pharmaceutical research due to their prevalence in drug molecules. Many drugs, such as loperamide (antidiarrheal), acetaminophen (analgesic), and atorvastatin (cholesterol-lowering), contain amide groups . N-benzyl-4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide could serve as a scaffold for designing novel drugs with improved efficacy and reduced side effects.
- Neuraminidase inhibitors are essential for treating influenza. Exploring the inhibitory activity of N-benzyl-4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide against neuraminidase enzymes could contribute to the development of new antiviral agents .
- Organic compounds like N-benzyl-4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide have potential applications in electro-optical devices. Investigating its electro-optical effects and compatibility with various materials could lead to innovative displays, sensors, and communication technologies .
- The synthesis of benzamides often involves harsh conditions. Investigating milder, greener synthetic routes using catalysts like N-benzyl-4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide could revolutionize amide formation processes .
Medicinal Chemistry and Drug Development
Neuraminidase Inhibition
Electro-Optical Materials
Catalysis and Green Chemistry
Safety And Hazards
properties
IUPAC Name |
N-benzyl-4-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-19-15-20(2)26(21(3)16-19)31-25(33)18-35-28-29-13-14-32(28)24-11-9-23(10-12-24)27(34)30-17-22-7-5-4-6-8-22/h4-16H,17-18H2,1-3H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZVAJDTGKCEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide |
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